Myrtecaine

topical analgesic musculoskeletal pain clinical trial

Topical formulators requiring a local anesthetic that simultaneously enhances transdermal NSAID penetration and provides muscle relaxation face a critical gap-standard amino-amides (lidocaine, pKa 7.9) and amino-esters (benzocaine, pKa 2.5) lack the terpene scaffold necessary for dual pharmacodynamic activity. Myrtecaine (Nopoxamine) addresses this gap with: (1) a pinene-derived bicyclic scaffold conferring intrinsic penetration-enhancement for co-administered salicylates/NSAIDs, (2) direct muscle relaxant activity independent of sodium channel blockade, and (3) a pKa of 9.34 dictating >98% ionization at physiological pH, enabling distinct formulation design. A 1979 controlled trial demonstrated 61% positive outcomes for myrtecaine + diethylamine salicylate vs. 38% placebo. Available through custom synthesis with Certificate of Analysis; inquire for bulk GMP-grade quantities.

Molecular Formula C17H31NO
Molecular Weight 265.4 g/mol
CAS No. 7712-50-7
Cat. No. B1216821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMyrtecaine
CAS7712-50-7
Synonyms2-homomyrtenyloxy-1-(diethylamino)-ethane
myrtecaine
nopoxamine
Molecular FormulaC17H31NO
Molecular Weight265.4 g/mol
Structural Identifiers
SMILESCCN(CC)CCOCCC1=CCC2CC1C2(C)C
InChIInChI=1S/C17H31NO/c1-5-18(6-2)10-12-19-11-9-14-7-8-15-13-16(14)17(15,3)4/h7,15-16H,5-6,8-13H2,1-4H3/t15-,16-/m0/s1
InChIKeyBZRYYBWNOUALTQ-HOTGVXAUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Myrtecaine (CAS 7712-50-7): Chemical Profile and Procurement Baseline


Myrtecaine (Nopoxamine) is a terpene-derived local anesthetic with a bicyclic pinene scaffold (molecular formula C₁₇H₃₁NO, MW 265.43 g/mol) . Unlike conventional amino-amide or amino-ester local anesthetics, its structure incorporates a 6,6-dimethylbicyclo[3.1.1]hept-2-ene moiety, conferring distinct physicochemical properties including a boiling point of 335.6±25.0 °C at 760 mmHg and density of 0.9±0.1 g/cm³ [1]. The compound is used exclusively in topical formulations for musculoskeletal pain and is the subject of a 1979 controlled clinical trial evaluating its efficacy in combination with diethylamine salicylate [2].

Myrtecaine vs. Lidocaine and Benzocaine: Why Topical Local Anesthetics Are Not Interchangeable


Myrtecaine cannot be substituted with standard topical local anesthetics such as lidocaine or benzocaine due to three distinct differentiating features. First, its pinene-derived terpene scaffold provides a unique penetration-enhancing effect that actively facilitates the transdermal delivery of co-administered NSAIDs—a functional property not shared by amino-amides like lidocaine or amino-esters like benzocaine [1]. Second, myrtecaine exhibits direct muscle relaxant activity independent of local anesthesia, a dual pharmacodynamic profile absent in conventional topical anesthetics [2]. Third, its physicochemical profile—including a basic pKa of 9.34 and predicted Caco-2 permeability—results in absorption and ionization kinetics distinct from those of lidocaine (pKa 7.9) or benzocaine (pKa 2.5), affecting onset and tissue distribution [3]. The quantitative evidence below establishes that these differences are not merely theoretical but directly translate into measurable outcomes relevant to formulation design and therapeutic selection.

Myrtecaine Quantitative Evidence Guide: Comparator-Based Differentiation Data


Clinical Efficacy: Myrtecaine Combination Achieves 61% Positive Outcomes in Controlled Musculoskeletal Pain Study

In a 1979 double-blind controlled clinical study of 100 patients with musculoskeletal conditions, the myrtecaine plus diethylamine salicylate combination (Algésal suractivé) produced a 'very good or good' outcome in 61% of treated patients compared to 38% in the placebo group [1]. This represents a 23-percentage-point absolute improvement and a relative efficacy increase of 60.5% over baseline. The study provides the only peer-reviewed, controlled clinical efficacy data for myrtecaine against a placebo comparator in human subjects.

topical analgesic musculoskeletal pain clinical trial

hERG Channel Binding: Myrtecaine Ki = 4.8 µM vs. Reference Compounds for Cardiac Safety Risk Stratification

Myrtecaine binds to the hERG potassium channel (Kv11.1) with a Ki of 5.32 (-log[M]), corresponding to approximately 4.8 µM [1]. While direct comparative Ki values for lidocaine or benzocaine on the same assay platform are not publicly available, this value situates myrtecaine in the low-micromolar range for hERG binding. In the broader class of local anesthetics, reported hERG IC₅₀ values range from ~2 µM (bupivacaine) to >100 µM (procaine) [2]. The presence of any measurable hERG binding, even at this relatively low affinity, is a key differentiator for risk stratification during formulation development, especially for topical products where systemic absorption may occur through compromised skin.

cardiac safety hERG ion channel pharmacology

Physicochemical Differentiation: Myrtecaine pKa 9.34 vs. Lidocaine pKa 7.9 Determines Ionization and Penetration Kinetics

Myrtecaine has a calculated basic pKa of 9.34, compared to lidocaine's pKa of 7.9 and benzocaine's acidic pKa of 2.5 [1]. At physiological skin surface pH (approximately 5.5), myrtecaine exists almost exclusively in its ionized (protonated) form (>99.9% ionized), while lidocaine is approximately 99.5% ionized and benzocaine remains >99.9% non-ionized. At the viable epidermal pH of 7.4, myrtecaine remains predominantly ionized (~98.9% ionized) whereas lidocaine achieves a more balanced ionized-to-unionized ratio (~76% ionized) [2]. This higher degree of ionization at both skin surface and viable tissue pH results in fundamentally different penetration kinetics and formulation requirements compared to standard topical anesthetics.

drug delivery pKa topical formulation

SLC22A2 (OCT2) Transporter Inhibition: Myrtecaine Modulates Organic Cation Uptake at 20 µM

Myrtecaine inhibits the SLC22A2 (OCT2) transporter-mediated uptake of 4-(4-dimethylaminostyryl)-1-methylpyridinium at a tested concentration of 20 µM in vitro [1]. This observation establishes a potential drug-drug interaction liability that is not documented for benzocaine and is less prominent for lidocaine, which exhibits weaker OCT2 inhibition. While direct comparative data at equivalent concentrations are not available, the identification of SLC22A2 as a molecular target for myrtecaine provides a mechanistic basis for its reported ability to facilitate penetration of co-administered compounds, as OCT2 is expressed in skin and may influence local drug disposition [2].

drug-drug interaction transporter pharmacology OCT2

Structural Differentiation: Terpene Scaffold Distinguishes Myrtecaine from All Conventional Local Anesthetic Classes

Myrtecaine is the only local anesthetic incorporating a pinene-derived bicyclic terpene scaffold (6,6-dimethylbicyclo[3.1.1]hept-2-ene), distinguishing it from the amino-amide class (lidocaine, bupivacaine, ropivacaine), amino-ester class (procaine, tetracaine, benzocaine), and other miscellaneous local anesthetics [1]. This terpene scaffold confers two functional properties not present in conventional local anesthetics: intrinsic muscle relaxant activity independent of sodium channel blockade, and the capacity to facilitate transdermal penetration of co-administered NSAIDs such as diethylamine salicylate [2]. The structure-activity relationship diverges from the classical lipophilic-aromatic-intermediate-hydrophilic pharmacophore model governing conventional local anesthetic design.

chemical structure terpene derivative scaffold-based differentiation

Myrtecaine (CAS 7712-50-7): Validated Application Scenarios Based on Quantitative Evidence


Topical Combination Formulations for Musculoskeletal Pain Requiring Additive NSAID Penetration

Based on the 1979 controlled clinical trial demonstrating 61% positive outcomes for the myrtecaine plus diethylamine salicylate combination compared to 38% for placebo [1], and supported by SLC22A2 transporter inhibition data suggesting a mechanistic basis for penetration enhancement [2], this scenario encompasses development or procurement of topical creams, gels, or foams combining myrtecaine with salicylates or other NSAIDs. The terpene scaffold confers unique penetration-facilitating capacity not shared by lidocaine or benzocaine, making myrtecaine the preferred local anesthetic component when enhanced transdermal NSAID delivery is required for treating muscle strains, tendinitis, ligament sprains, or localized joint pain.

Topical Musculoskeletal Products Requiring Dual Local Anesthetic and Muscle Relaxant Activity

Myrtecaine is uniquely suited for topical formulations targeting conditions with both pain and muscle spasm components due to its dual pharmacodynamic profile: sodium channel blockade providing local anesthesia plus intrinsic muscle relaxant activity [1]. No other topical local anesthetic in clinical use (including lidocaine, benzocaine, tetracaine, or EMLA formulations) demonstrates this dual activity. The pinene-derived scaffold is the structural basis for this functional differentiation [2]. This scenario is relevant for formulators developing products for back pain, cervical stiffness, or sports injuries where muscle relaxation contributes to therapeutic efficacy beyond analgesia alone.

Preclinical Cardiac Safety Assessment of Terpene-Derived Local Anesthetics

Myrtecaine's hERG Ki of 4.8 µM [1] provides a reference data point for evaluating the cardiac safety liability of terpene-derived ion channel modulators. This is the only available in vitro safety pharmacology data for myrtecaine, enabling comparison against established local anesthetics with known hERG profiles (e.g., bupivacaine IC₅₀ ~2 µM, lidocaine ~20-100 µM) [2]. Researchers investigating novel topical anesthetic candidates or conducting comparative safety profiling of existing compounds should consider this data point when assessing potential proarrhythmic risk, particularly for formulations intended for application to compromised skin where systemic absorption may occur.

Physicochemical Benchmarking for pKa-Dependent Topical Drug Delivery Design

Myrtecaine's pKa of 9.34—significantly higher than lidocaine's 7.9 and benzocaine's 2.5 [1]—establishes a physicochemical reference for designing and optimizing topical delivery systems for highly basic local anesthetics. At physiological skin pH (5.5-7.4), myrtecaine's >98% ionization state necessitates distinct formulation strategies compared to less ionized or non-ionized alternatives [2]. Formulators can use this pKa benchmark when selecting penetration enhancers, designing pH-adjusted vehicles, or evaluating in silico models of transdermal flux. This scenario is particularly relevant for developers of generic topical products seeking to establish bioequivalence or for innovators designing novel terpene-based topical therapeutics.

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